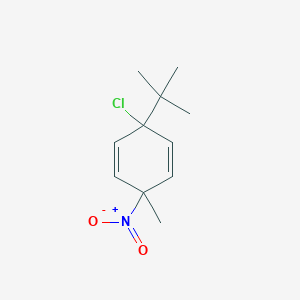
3-tert-Butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with tert-butyl, chloro, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, such as 3-tert-butyl-6-methylcyclohexa-1,4-diene, followed by chlorination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or ammonia in a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexadiene derivatives.
Scientific Research Applications
3-tert-Butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying the effects of nitro and chloro substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-6-methylsalicylic acid: Similar in structure but contains a carboxylic acid group instead of a nitro group.
tert-Butyl (3-chloropropyl)methylcarbamate: Contains a carbamate group and a different substitution pattern on the cyclohexane ring.
Uniqueness
3-tert-Butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
62559-11-9 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-tert-butyl-3-chloro-6-methyl-6-nitrocyclohexa-1,4-diene |
InChI |
InChI=1S/C11H16ClNO2/c1-9(2,3)11(12)7-5-10(4,6-8-11)13(14)15/h5-8H,1-4H3 |
InChI Key |
GRGFBNNSNNCIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)(C(C)(C)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


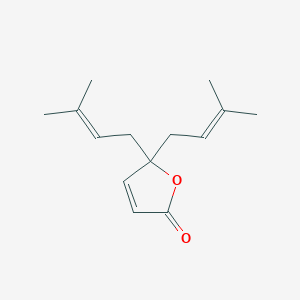
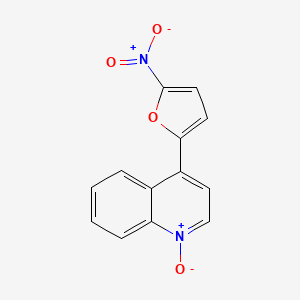
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
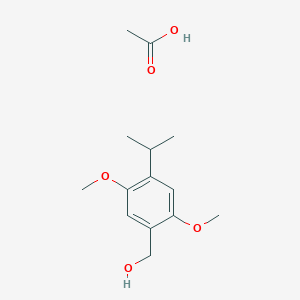
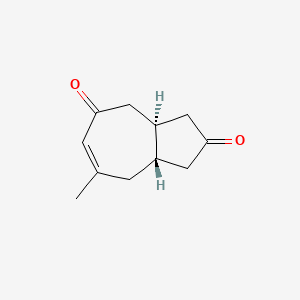
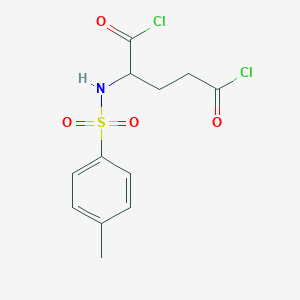
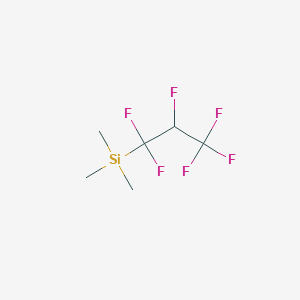
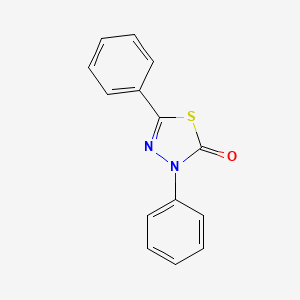
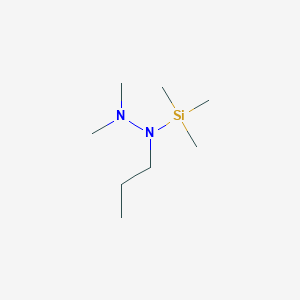
![2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14526228.png)
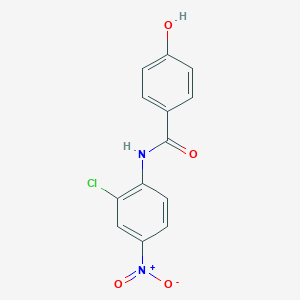
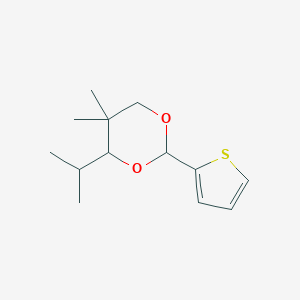
![2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one](/img/structure/B14526239.png)
![Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]-](/img/structure/B14526247.png)
